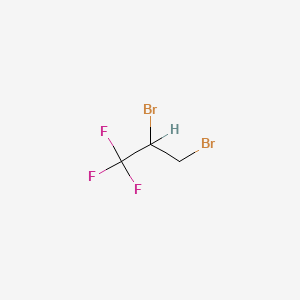

1,2-Dibromo-3,3,3-trifluoropropane

Description

Contextualization within Halogenated Hydrocarbons and Organofluorine Compounds

1,2-Dibromo-3,3,3-trifluoropropane, with the chemical formula C₃H₃Br₂F₃, belongs to the broad class of halogenated hydrocarbons, which are organic compounds containing one or more halogen atoms. google.com More specifically, it is an organofluorine compound due to the presence of fluorine atoms, and a vicinal dibromide, as the two bromine atoms are situated on adjacent carbon atoms. ncert.nic.in The trifluoromethyl group (-CF₃) imparts unique properties to the molecule, including high electronegativity, which significantly influences its chemical reactivity. ncert.nic.in The presence of both bromine and fluorine atoms on a short, three-carbon chain makes it a polyhalogenated alkane, a class of compounds known for their diverse applications and complex reactivity. ncert.nic.in

The study of such compounds is a cornerstone of modern organic chemistry, as the introduction of fluorine and other halogens can dramatically alter the physical, chemical, and biological properties of organic molecules. ncert.nic.in

Significance of Multifunctional Halopropanes in Chemical Science

Multifunctional halopropanes, such as this compound, are valuable building blocks in organic synthesis. The differential reactivity of the carbon-halogen bonds allows for selective chemical transformations. For instance, the carbon-bromine bonds are typically more susceptible to nucleophilic substitution and elimination reactions than the carbon-fluorine bonds of the trifluoromethyl group. This reactivity difference enables chemists to use these compounds as synthons for introducing the trifluoromethyl group and other functionalities into more complex molecules.

The trifluoromethyl group is of particular importance in medicinal chemistry and materials science. mdpi.com Its incorporation into drug candidates can enhance metabolic stability, lipophilicity, and binding affinity. mdpi.com Therefore, compounds like this compound, which can serve as a source for the trifluoromethylated propyl moiety, are of considerable interest.

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound is primarily focused on its synthesis and its utilization as a synthetic intermediate. A common method for its preparation involves the electrophilic addition of bromine (Br₂) to 3,3,3-trifluoropropene (B1201522). google.comncert.nic.in

However, challenges remain in achieving high yields and regioselectivity in the synthesis and subsequent reactions of polyhalogenated propanes. The strong electron-withdrawing nature of the trifluoromethyl group can deactivate the double bond of the precursor, making the addition of halogens more difficult compared to non-fluorinated alkenes.

Furthermore, controlling the outcome of reactions with this compound can be complex. For example, dehydrobromination reactions can potentially lead to a mixture of isomeric bromo-trifluoropropenes. Selective substitution of one bromine atom over the other, or achieving specific stereochemical outcomes in its reactions, are ongoing areas of investigation. The development of more efficient and selective methods for the synthesis and functionalization of this and related compounds is a key objective for chemists working in this field.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₃Br₂F₃ |

| Molecular Weight | 255.859 g/mol google.com |

| CAS Number | 431-21-0 |

| Appearance | Not specified in available data |

| Boiling Point | Not specified in available data |

| Density | Not specified in available data |

Direct Bromination Approaches

Direct bromination involves the reaction of elemental bromine with a trifluoropropene derivative, leading to the saturation of the carbon-carbon double bond and the formation of a vicinal dibromide.

The most common method for synthesizing this compound is the electrophilic addition of bromine to 3,3,3-trifluoropropene. google.com In this reaction, the electron-rich pi (π) bond of the alkene attacks the bromine molecule, initiating a reaction cascade that results in the formation of the dibrominated propane (B168953) derivative. chemguide.co.uk The π electrons of the double bond render the alkene nucleophilic and susceptible to attack by electrophiles. chemguide.net

The successful synthesis via electrophilic addition is dependent on specific reaction conditions. One documented method involves introducing trifluoropropene into a reactor containing bromine. google.com The reaction is conducted under illumination, and the temperature is controlled within a range of 20-100 °C. google.com The progress of the reaction can be monitored visually, with the disappearance of the characteristic red-brown color of bromine indicating its consumption. google.comchemguide.co.uk The reaction is considered complete when the mixture becomes light yellow or colorless and transparent. google.com Alkenes typically react with bromine in the cold, either with pure liquid bromine or with a solution of bromine in an inert organic solvent such as tetrachloromethane. chemguide.co.uk

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 3,3,3-trifluoropropene, Bromine | google.com |

| Temperature | 20-100 °C | google.com |

| Initiation | Illumination | google.com |

| Solvent | Can be performed neat or in an organic solvent (e.g., tetrachloromethane) | chemguide.co.uk |

| Endpoint | Material color changes to light yellow or colorless | google.com |

The mechanism of electrophilic bromination of alkenes is a well-established, two-step process involving a cyclic intermediate. libretexts.org This pathway dictates the stereochemical outcome of the reaction.

Electrophilic Addition to Trifluoropropene Derivatives (e.g., 3,3,3-trifluoropropene)

Mechanistic Investigations of Electrophilic Bromination

Stereochemical Aspects of Addition ReactionsThe formation of the cyclic bromonium ion is followed by the second step of the mechanism: nucleophilic attack by the bromide ion (Br⁻) that was generated in the first step.chemguide.co.ukThe bromonium ion shields one face of the molecule. Consequently, the bromide ion must attack from the opposite face in an Sₙ2-type reaction.chemguide.netyoutube.comThis backside attack forces one of the carbon-bromine bonds in the bromonium ion to break, opening the ring and resulting in the two bromine atoms being added to opposite sides of the original double bond plane.youtube.comyoutube.comThis type of addition is known as anti-addition.youtube.comThe stereospecificity of this reaction means that the stereochemistry of the starting alkene influences the stereochemistry of the resulting dibromo product.youtube.comThe addition of bromine to an alkene is therefore a stereospecific reaction that proceeds via an anti-addition mechanism.youtube.comalfredstate.edu

While electrophilic addition is the predominant pathway for the bromination of alkenes, a radical-mediated mechanism can also occur, particularly under conditions that favor the formation of radicals, such as initiation by UV light. nih.gov The use of "illumination" in some synthetic procedures for this compound suggests that a radical pathway may contribute to or compete with the electrophilic pathway. google.com

A radical-mediated bromination reaction proceeds via a chain mechanism involving three stages:

Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). This process can be induced by the input of energy, such as UV light.

Propagation: A bromine radical adds to the carbon-carbon double bond of 3,3,3-trifluoropropene. This addition forms a bromo-trifluoropropyl radical intermediate. This radical then abstracts a bromine atom from another Br₂ molecule to yield the final product, this compound, and a new bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when any two radical species combine, for example, two bromine radicals forming a bromine molecule.

The regioselectivity of the initial radical addition is determined by the stability of the resulting radical intermediate. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group influences the stability of adjacent radical centers.

Synthesis and Preparation of this compound: A Detailed Examination

The synthesis of this compound, a key intermediate in the production of various fluorinated compounds, involves intricate methodologies aimed at achieving high yield and regioselectivity. This article delves into the primary synthetic routes, focusing on alternative halogenation strategies, transformations from related halopropanes, and the optimization of these pathways for efficient and scalable production.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dibromo-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2F3/c4-1-2(5)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOCTDPLVDZSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861930 | |

| Record name | 2,3-Dibromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-21-0 | |

| Record name | 2,3-Dibromo-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromo-1,1,1-trifluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 1,2 Dibromo 3,3,3 Trifluoropropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. The reaction mechanism is significantly influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com

Detailed mechanistic studies specifically for 1,2-dibromo-3,3,3-trifluoropropane are not extensively available in the provided search results. However, the general principles of nucleophilic substitution allow for a theoretical consideration of the possible pathways.

The two primary mechanisms for nucleophilic substitution are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) reactions. masterorganicchemistry.com The key distinction lies in the timing of the bond-breaking and bond-forming steps. masterorganicchemistry.com

SN1 Reaction: This is a two-step mechanism where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. The rate of this reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com Tertiary alkyl halides are more prone to SN1 reactions due to the stability of the resulting tertiary carbocation. pressbooks.pub

SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This reaction is bimolecular, with its rate depending on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com It results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com Primary and methyl substrates are favored for SN2 reactions. pressbooks.pub

Given that this compound has bromine atoms on both a primary and a secondary carbon, competition between SN1 and SN2 pathways could occur. The secondary carbon is more likely to undergo an SN1 reaction if a stable carbocation can be formed, while the primary carbon would favor an SN2 reaction due to less steric hindrance. pressbooks.pub

Allylic halides can also undergo substitution via SN1' and SN2' pathways, which involve a rearrangement of the double bond. Since this compound is a saturated alkane, these pathways are not directly applicable.

Table 1: Comparison of SN1 and SN2 Reaction Characteristics

| Feature | SN1 Reaction | SN2 Reaction |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Substrate Preference | 3° > 2° > 1° > Methyl | Methyl > 1° > 2° > 3° |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

This table is based on general principles of nucleophilic substitution reactions. masterorganicchemistry.compressbooks.pub

The presence of both bromine and a trifluoromethyl (CF3) group has a profound impact on the reactivity of the molecule.

The bromine atoms are good leaving groups, facilitating nucleophilic substitution reactions. mdpi.com

The trifluoromethyl group is a strong electron-withdrawing group. This has several effects:

It can significantly enhance the lipophilicity and bioavailability of a molecule. nih.gov

The substitution of a methyl group with a trifluoromethyl group can influence bioactivity, with the effect being largely driven by electrostatic energy or solvation free energy. nih.gov

In the context of reactivity, the CF3 group's electron-withdrawing nature can destabilize a neighboring carbocation, which would disfavor an SN1 reaction at the C2 position. Conversely, this inductive effect makes the adjacent carbon atoms more electrophilic and potentially more susceptible to nucleophilic attack in an SN2 reaction.

Organometallic Catalyzed Reactions (as a precursor or derived intermediate)

This compound is a valuable substrate for generating highly reactive, fluorinated three-carbon building blocks, which can then participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by organometallic complexes. Its primary role is to serve as a precursor to unsaturated intermediates, such as 2-bromo-3,3,3-trifluoropropene (BTP) and 3,3,3-trifluoropropene (B1201522), through the elimination of hydrogen bromide. These alkenes are the key species that enter the catalytic cycles of several important cross-coupling reactions.

Palladium-Catalyzed Carboalkoxylation

The synthesis of α-(trifluoromethyl)acrylate esters, a class of monomers important for creating specialized fluoropolymers, can be envisioned starting from this compound. This transformation is a multi-step process involving an initial base-induced dehydrobromination to form an intermediate such as 2-bromo-3,3,3-trifluoropropene, followed by a palladium-catalyzed carboalkoxylation.

In palladium-catalyzed carbonylation reactions, inorganic bases play several critical roles. While a specific study detailing the use of lithium carbonate (Li₂CO₃) for the carboalkoxylation of a 2-bromo-3,3,3-trifluoropropene intermediate is not extensively documented, the function of bases in similar systems is well-understood.

The catalytic cycle for carboalkoxylation typically begins with the oxidative addition of the vinyl halide (e.g., 2-bromo-3,3,3-trifluoropropene) to a Pd(0) complex. This is followed by the insertion of carbon monoxide (CO) into the resulting palladium-carbon bond to form an acyl-palladium intermediate. The base is crucial in the final stage of the cycle. It facilitates the regeneration of the Pd(0) catalyst from the Pd(II) species. In the context of carboalkoxylation, the alcohol (e.g., tert-butanol) attacks the acyl-palladium complex, and the base assists in the subsequent elimination process that releases the final ester product and regenerates the active catalyst. The choice of base can influence reaction rates and selectivity by affecting the solubility of the catalytic species and the equilibrium of the various steps in the cycle. For instance, in related carbonylations, carbonate bases like potassium carbonate (K₂CO₃) have been found to be effective.

Table 1: Plausible Reaction Sequence for tert-butyl trifluoromethacrylate Synthesis

| Step | Reactant(s) | Reagents | Product | Purpose |

| 1 | This compound | Base (e.g., K₂CO₃) | 2-Bromo-3,3,3-trifluoropropene | Formation of reactive alkene intermediate. |

| 2 | 2-Bromo-3,3,3-trifluoropropene | CO, tert-butanol, Pd catalyst, Base | tert-butyl 2-(trifluoromethyl)acrylate | Palladium-catalyzed carboalkoxylation. |

Suzuki-Miyaura Cross-Coupling Reactions (involving derived trifluoropropenes)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. rsc.org The key intermediate derived from this compound for this reaction is 2-bromo-3,3,3-trifluoropropene (BTP). chemicalbook.com BTP can serve as the organohalide partner, coupling with various boronic acids or their esters to create more complex trifluoromethyl-containing molecules.

The catalytic cycle involves three primary steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of BTP to form a Pd(II) species. rsc.org

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. rsc.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. rsc.org

This methodology allows for the efficient installation of the 2-(trifluoromethyl)vinyl group onto various aromatic, heteroaromatic, or vinyl substrates.

Heck Coupling Reactions (involving derived trifluoropropenes)

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that couples an unsaturated halide with an alkene to form a substituted alkene, typically in the presence of a base. nist.gov Intermediates derived from this compound, specifically 3,3,3-trifluoropropene or 2-bromo-3,3,3-trifluoropropene, are effective substrates in Heck couplings.

In a common application, 3,3,3-trifluoropropene (formed by reductive debromination of the starting material) is coupled with aryl halides (iodides or bromides). nih.gov This reaction provides a direct route to synthesize various trans-β-trifluoromethylstyrenes. nih.gov The mechanism follows the standard Heck catalytic cycle of oxidative addition of the aryl halide to Pd(0), migratory insertion of the trifluoropropene into the aryl-palladium bond, followed by β-hydride elimination to release the styrenic product and regenerate the catalyst. nih.gov

Other Significant Transformations

Beyond serving as a precursor for organometallic coupling reactions, this compound undergoes other important transformations. The most significant of these is its conversion into reactive alkene intermediates, which is a critical first step for much of its subsequent chemistry.

Dehydrobromination

The treatment of this compound with a base readily induces the elimination of hydrogen bromide (HBr). This reaction is highly regioselective and is the primary method for synthesizing 2-bromo-3,3,3-trifluoropropene (BTP). chemicalbook.com BTP is a valuable trifluoromethylated building block used extensively in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comeuropa.eu The presence of the electron-withdrawing trifluoromethyl group facilitates this elimination reaction.

Table 2: Key Derived Intermediates and Their Formation

| Starting Material | Transformation | Reagent(s) | Key Intermediate | Subsequent Use |

| This compound | Dehydrobromination | Base | 2-Bromo-3,3,3-trifluoropropene | Suzuki and Heck Couplings, Carboalkoxylation |

| This compound | Reductive Debromination | Reducing Agent | 3,3,3-Trifluoropropene | Heck Coupling |

Reduction Pathways to Fluorinated Hydrocarbons

The reduction of this compound involves the replacement of one or both bromine atoms with hydrogen, leading to the formation of fluorinated propanes. This transformation can be achieved through several methods, including catalytic hydrogenation and the use of hydride reagents.

Catalytic Hydrogenation:

Catalytic hydrogenation offers a clean and efficient method for the dehalogenation of alkyl halides. In this process, this compound is treated with hydrogen gas in the presence of a metal catalyst. Common catalysts for such reactions include palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂). The reaction typically proceeds by the oxidative addition of the carbon-bromine bond to the metal surface, followed by hydrogenolysis.

The stepwise reduction can potentially yield two main products: 2-bromo-3,3,3-trifluoropropane and 3,3,3-trifluoropropane. The selectivity of the reaction towards a specific product can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. For instance, milder conditions may favor the formation of the monobrominated intermediate, while more forcing conditions will likely lead to the fully reduced product.

| Catalyst | Reagent | Product(s) | Reference |

| Pd/C | H₂ | 2-Bromo-3,3,3-trifluoropropane, 3,3,3-trifluoropropane | General Knowledge |

| PtO₂ | H₂ | 2-Bromo-3,3,3-trifluoropropane, 3,3,3-trifluoropropane | General Knowledge |

Hydride Reagents:

Metal hydrides are another class of reagents capable of reducing alkyl halides. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can replace bromine atoms with hydrogen. The reactivity of these hydrides differs, with LiAlH₄ being a much stronger reducing agent than NaBH₄. The choice of hydride and solvent system can influence the outcome of the reaction.

The reaction with sodium borohydride in a polar protic solvent like ethanol (B145695) can lead to the selective reduction of one bromine atom, yielding 2-bromo-3,3,3-trifluoropropane. In contrast, the more powerful lithium aluminum hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is more likely to reduce both bromine atoms, affording 3,3,3-trifluoropropane.

| Reagent | Solvent | Product(s) | Reference |

| NaBH₄ | Ethanol | 2-Bromo-3,3,3-trifluoropropane | General Knowledge |

| LiAlH₄ | THF | 3,3,3-trifluoropropane | General Knowledge |

Oxidation Reactions

The oxidation of this compound can lead to the formation of various oxygenated products, depending on the strength of the oxidizing agent and the reaction conditions. The carbon atoms bearing the bromine atoms are the primary sites of oxidation.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid (H₂CrO₄), can potentially oxidize the C-H bonds adjacent to the bromine atoms, leading to the formation of carbonyl compounds. For instance, oxidation at the C-2 position could yield a ketone, while oxidation at the C-1 position could initially form an aldehyde, which may be further oxidized to a carboxylic acid under harsh conditions.

It is important to note that strong oxidation of polyhalogenated alkanes can be complex and may lead to carbon-carbon bond cleavage, especially under vigorous conditions (e.g., hot, acidic KMnO₄). libretexts.orgpressbooks.pubyoutube.com The electron-withdrawing nature of the trifluoromethyl group can also influence the stability of the potential products.

| Oxidizing Agent | Potential Product(s) | Reference |

| KMnO₄ (cold, dilute) | 1,2-Dibromo-3,3,3-trifluoropropan-1-ol, 1,2-Dibromo-3,3,3-trifluoropropan-2-ol | pressbooks.pubhscprep.com.au |

| KMnO₄ (hot, acidic) | Carbon-carbon bond cleavage products | libretexts.org |

| H₂CrO₄ | 1,2-Dibromo-3,3,3-trifluoropropan-2-one | General Knowledge |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful synthetic tool for the formation of organometallic reagents. In the case of this compound, this reaction involves the treatment of the dibromide with an organometallic reagent, typically an organolithium compound like n-butyllithium (n-BuLi). This process results in the exchange of a bromine atom for a lithium atom, generating a new organolithium species.

The regioselectivity of the metal-halogen exchange is an important consideration. The bromine atom at the C-2 position is generally more sterically hindered than the one at the C-1 position. However, the inductive effect of the trifluoromethyl group can influence the acidity of the adjacent C-H protons and the stability of the resulting carbanion.

The reaction of this compound with one equivalent of n-butyllithium at low temperatures (e.g., -78 °C) in an inert solvent like THF is expected to produce a mixture of lithiated intermediates. These organolithium reagents are highly reactive and can be trapped with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds. For example, quenching the reaction mixture with an aldehyde or ketone would lead to the formation of a fluorinated alcohol.

The formation of a Grignard reagent is another possibility, which can be achieved by reacting this compound with magnesium metal in a suitable solvent like diethyl ether or THF. researchgate.net The resulting organomagnesium compound can then participate in a wide range of subsequent reactions.

| Reagent | Intermediate | Subsequent Reaction with Electrophile (E+) | Product | Reference |

| n-BuLi | Mixture of lithiated isomers | RCHO | Fluorinated alcohol | General Knowledge |

| Mg | Grignard reagent (mixture of isomers) | CO₂ then H₃O⁺ | Fluorinated carboxylic acid | researchgate.net |

Applications of 1,2 Dibromo 3,3,3 Trifluoropropane in Advanced Chemical Synthesis

Intermediate for the Synthesis of Fluorinated Organic Compounds

1,2-Dibromo-3,3,3-trifluoropropane, primarily through its derivative 2-BTP, is a valuable intermediate for introducing the trifluoromethyl group into organic molecules. chemicalbook.com This functionality is highly sought after in various fields of chemistry due to the unique properties it imparts to the target molecules.

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals and agrochemicals, often enhancing their efficacy, metabolic stability, and bioavailability. 2-Bromo-3,3,3-trifluoropropene, derived from this compound, serves as a crucial starting material for incorporating this important group.

One notable application is in the synthesis of α-CF3 amides through palladium-catalyzed carbonylation of 2-BTP. nih.gov These amides are significant in medicinal chemistry. For instance, the anti-inflammatory drug Celecoxib can be synthesized in a multi-step process where 2-bromo-3,3,3-trifluoropropene is a key trifluoromethyl-containing building block.

Furthermore, 2-BTP is utilized to synthesize 2-trifluoromethylacrylic acid, which is a vital intermediate for a range of fluorinated pharmaceuticals and agrochemicals. techemi.com The presence of the trifluoromethyl group in these agricultural products can lead to enhanced herbicidal or pesticidal activity.

Table 1: Synthesis of Bioactive Scaffolds from 2-Bromo-3,3,3-trifluoropropene (2-BTP)

| Starting Material | Reaction Type | Product | Application Area |

|---|---|---|---|

| 2-Bromo-3,3,3-trifluoropropene | Palladium-Catalyzed Carbonylation | α-CF3 Amides | Medicinal Chemistry |

| 2-Bromo-3,3,3-trifluoropropene | Multi-step synthesis | 2-Trifluoromethylacrylic acid | Pharmaceuticals, Agrochemicals, Coatings |

The unique properties of fluorinated polymers, such as high thermal stability, chemical resistance, and low surface energy, make them desirable for a wide range of applications. 2-Bromo-3,3,3-trifluoropropene, obtained from this compound, is used as a monomer in the production of fluoropolymers. chemicalbook.com It is also a precursor to other fluorinated monomers, such as 2-trifluoromethylacrylic acid, which serves as a raw material for creating specialized fluorinated polymers. techemi.com

α-(Trifluoromethyl)styrenes are valuable intermediates in organic synthesis, and their preparation can be achieved using precursors derived from this compound. Research has shown that 2-bromo-3,3,3-trifluoropropene is utilized in the synthesis of these styrene (B11656) derivatives. nih.gov These compounds can then be further functionalized to create more complex molecules for various applications.

Development of Specialty Halogenated Chemicals

Beyond its role in synthesizing organic building blocks, this compound and its derivatives are being investigated for direct use in specialty chemical applications.

Halons, while effective fire suppressants, are known to deplete the ozone layer. Research into environmentally safer alternatives has focused on tropodegradable bromocarbons, which have short atmospheric lifetimes. 2-Bromo-3,3,3-trifluoropropene (2-BTP), a dehydrobromination product of this compound, has been identified as a promising candidate for Halon replacement. techemi.com It is highly effective at fire suppression, with a low ozone depletion potential (ODP) and global warming potential (GWP). techemi.com

Table 2: Environmental and Fire Suppression Properties of 2-Bromo-3,3,3-trifluoropropene (2-BTP)

| Property | Value | Reference |

|---|---|---|

| Ozone Depletion Potential (ODP) | 0.0028 | techemi.com |

| Global Warming Potential (GWP) | 0.005 | techemi.com |

| Fire Extinguishing Concentration | Lower than Halon 1301 | techemi.com |

Brominated fluorocarbons are a class of compounds that have been explored for their potential use as contrast agents in medical imaging techniques like X-ray and computed tomography (CT). The bromine atoms provide radiopacity, while the fluorine atoms can enhance stability and provide a signal for ¹⁹F magnetic resonance imaging (MRI). While direct studies on this compound for this specific application are not widely published, the general properties of brominated and trifluoromethylated compounds make them of interest in the ongoing development of new imaging agents. The incorporation of trifluoromethyl groups, in particular, is a strategy being explored for creating new PET imaging tracers.

Lack of Research Data on the Environmental Fate and Transport of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of research data specifically pertaining to the environmental fate and transport of the chemical compound This compound . Searches for studies on its degradation pathways in atmospheric and aquatic environments, including mechanisms such as vapor-phase reactions with hydroxyl radicals, direct photolysis, hydrolysis, and volatilization from surface waters, did not yield specific findings for this compound.

The scientific record is more extensive for a structurally related but different compound, 1,2-Dibromo-3-chloropropane (B7766517) (DBCP) . nih.govcdc.govcdc.gov Research on DBCP indicates that it undergoes atmospheric degradation primarily through reaction with hydroxyl radicals and can volatilize from surface water. nih.govcdc.gov However, due to the differences in their chemical structures—specifically the substitution of a trifluoromethyl group (-CF3) for a chloromethyl group (-CH2Cl)—the environmental behavior, degradation rates, and pathways of these two compounds cannot be assumed to be identical.

Without specific experimental data for this compound, any discussion of its environmental fate would be speculative and could not be presented with scientific accuracy. Therefore, the requested article, with its detailed subsections on degradation mechanisms, cannot be generated at this time. Further empirical research is needed to determine the specific environmental characteristics of this compound.

Environmental Fate and Transport Research of 1,2 Dibromo 3,3,3 Trifluoropropane

Degradation Pathways in Environmental Compartments

Terrestrial Degradation Dynamics

Biodegradation Potential and Rates in Soil

Specific research quantifying the biodegradation potential and degradation rates of 1,2-Dibromo-3,3,3-trifluoropropane in soil is currently lacking in the public domain.

Leaching into Groundwater Systems

Information regarding the potential for this compound to leach from soil into groundwater systems could not be located in the available scientific literature.

Environmental Persistence and Mobility Studies

Comprehensive studies on the environmental persistence and mobility of this compound are not available in the reviewed sources.

Bioaccumulation Potential in Ecological Systems

There is no available data from the conducted research concerning the bioaccumulation potential of this compound in ecological systems.

Long-Range Atmospheric Transport Modeling

Specific modeling studies or data on the long-range atmospheric transport of this compound were not found in the reviewed literature.

Analytical Methodologies for Environmental Monitoring

While analytical methods exist for various halogenated compounds, specific, validated methodologies for the routine environmental monitoring of this compound in various matrices such as soil, water, and air are not detailed in the available research. The development of such methods is a necessary precursor to any substantive environmental fate and transport studies.

Metabolite Identification and Degradation Product ProfilingNo studies were found that identify the metabolites or degradation products of this compound resulting from biotic or abiotic processes in the environment.

Until specific research on this compound becomes available, a comprehensive and scientifically accurate article on its environmental fate and transport cannot be compiled.

Computational Chemistry and Molecular Modeling of 1,2 Dibromo 3,3,3 Trifluoropropane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT) calculations, can elucidate the electronic distribution, molecular orbital energies, and reactivity of 1,2-dibromo-3,3,3-trifluoropropane. nih.govnist.govaps.org

Quantum chemical calculations are instrumental in predicting the pathways of chemical reactions, including identifying intermediates and transition states. For this compound, these calculations could predict its atmospheric degradation pathways, such as its reaction with hydroxyl radicals, which is a primary degradation process for many halogenated alkanes in the troposphere. nist.gov The calculations would involve mapping the potential energy surface of the reaction to locate the transition state structures and determine the activation energies. This information is crucial for estimating the compound's atmospheric lifetime. For instance, studies on other halogenated alkanes have shown that the presence of fluorine atoms can significantly influence the C-H bond strength and, consequently, the rate of hydrogen abstraction by hydroxyl radicals. nist.gov

A hypothetical reaction coordinate for the hydrogen abstraction from this compound by a hydroxyl radical could be modeled to determine the reaction's feasibility and kinetics.

Table 1: Hypothetical Calculated Energy Profile for the Reaction of this compound with a Hydroxyl Radical

| Species | Relative Energy (kcal/mol) |

| Reactants (C₃H₃Br₂F₃ + •OH) | 0.0 |

| Transition State | +5.8 |

| Products (C₃H₂Br₂F₃• + H₂O) | -15.2 |

| Note: This table is illustrative and not based on published experimental data for this specific compound. |

Molecular Dynamics Simulations for Solvent Interactions and Transport Phenomena

Molecular dynamics (MD) simulations can model the behavior of this compound in different environments, such as in water or organic solvents. nih.gov These simulations provide a dynamic picture of the solute-solvent interactions, which is crucial for understanding the compound's solubility, partitioning behavior, and transport in the environment. researchgate.netresearchgate.net By simulating the movement of the molecule and surrounding solvent molecules over time, MD can be used to calculate properties like the diffusion coefficient and the potential of mean force for crossing interfaces, such as a cell membrane. For halogenated compounds, MD simulations have been used to study their hydration shells and how these affect their environmental mobility and bioavailability. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR models are predictive tools that correlate the structural or property descriptors of chemicals with their biological activity or environmental fate. ecetoc.orgtandfonline.comnih.gov These models are widely used in toxicology and environmental science to estimate the properties of compounds for which experimental data is lacking. mdpi.comnih.govresearchgate.net

QSAR models can be developed to predict key environmental fate parameters for this compound, such as its soil sorption coefficient (Koc), bioconcentration factor (BCF), and atmospheric degradation rate. tandfonline.comnih.gov These models typically use molecular descriptors such as the octanol-water partition coefficient (logP), molecular weight, and various quantum chemical parameters. For halogenated hydrocarbons, QSARs have shown that properties like hydrophobicity (often represented by logP) are major drivers of their partitioning into soil and biota. researchgate.net The presence of both bromine and fluorine atoms in this compound would likely result in a complex interplay of electronic and steric effects that would need to be captured by the QSAR descriptors.

Table 2: Representative QSAR Model for Predicting Soil Sorption Coefficient (log Koc) for Halogenated Alkanes

| Descriptor | Coefficient |

| logP | 0.85 |

| Molecular Weight | 0.01 |

| Number of Halogen Atoms | 0.15 |

| Intercept | 0.50 |

| Note: This table represents a generic QSAR model and is not specific to this compound. |

QSAR models are valuable tools for predicting the potential toxicity of chemicals and for understanding their mechanisms of action. nih.govmdpi.com For this compound, QSARs could be used to predict various toxicological endpoints, such as acute toxicity, mutagenicity, and carcinogenicity, by comparing its structural features to those of known toxicants. nih.gov Descriptors used in such models often include electronic parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can indicate a compound's reactivity towards biological macromolecules. researchgate.net Given that some brominated flame retardants are known to interact with nuclear receptors, QSAR models could also be employed to screen for potential endocrine-disrupting activity. oup.comnih.gov The OECD QSAR Toolbox is a well-known resource that facilitates such predictions by grouping chemicals based on structural similarity and mechanism of action. qsartoolbox.org

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The production of fluorinated propanes is undergoing a shift towards more environmentally friendly methods. google.comrsc.org Future research will likely focus on developing synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents. One promising avenue is the exploration of mechanochemical protocols, which use mechanical force to drive chemical reactions, often in the absence of bulk solvents. rsc.org This solid-state approach has the potential to make the synthesis of fluorine-containing molecules more efficient, cost-effective, and environmentally benign. rsc.org

Another key area of development is the use of alternative fluorinating agents. Traditional methods often rely on harsh reagents, but researchers are investigating milder and more selective alternatives. researchgate.net The goal is to create processes that are not only safer but also more sustainable in the long run.

Exploration of Novel Catalytic Transformations for Derivatization

The derivatization of 1,2-dibromo-3,3,3-trifluoropropane opens up a world of possibilities for creating new and valuable molecules. Future research will delve into novel catalytic transformations that can selectively modify the structure of this compound. This includes exploring the use of various catalysts to facilitate reactions at specific sites on the molecule, allowing for the synthesis of a wide range of derivatives with unique properties.

The development of new catalysts is crucial for expanding the synthetic utility of this compound. Researchers are investigating a variety of catalytic systems, including those based on transition metals and organocatalysts, to achieve greater control over the reaction process. These advancements will enable the creation of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Advanced Environmental Remediation Strategies and Technologies

Given the persistence of some halogenated organic compounds in the environment, developing effective remediation strategies is a high priority. rsc.org Future research in this area will focus on creating advanced technologies for the removal and degradation of compounds like this compound from contaminated soil and water.

One promising approach is bioremediation, which utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. epo.orgnih.gov Scientists are working to identify and engineer microbes with enhanced capabilities for degrading halogenated hydrocarbons. nih.gov Another area of focus is the development of advanced oxidation processes, which use powerful oxidizing agents to destroy contaminants. These technologies have the potential to provide efficient and cost-effective solutions for cleaning up polluted sites.

Additionally, research into adsorption techniques using materials like activated carbon and zeolites will continue to be important for removing halogenated pollutants from water sources. rsc.org The development of new and improved adsorbent materials is a key aspect of this research.

Integrated In Silico, In Vitro, and In Vivo Approaches for Comprehensive Hazard Assessment

A thorough understanding of the potential hazards associated with this compound is essential for ensuring its safe use. Future research will employ a multi-pronged approach to hazard assessment, integrating computational (in silico), cell-based (in vitro), and whole-organism (in vivo) studies. nih.govresearchgate.net

In Silico Modeling: Computational models can be used to predict the potential toxicity of a compound based on its chemical structure. nih.govresearchgate.net These models can help to prioritize which compounds require further testing and can provide insights into the potential mechanisms of toxicity.

In Vitro Studies: Cell-based assays can be used to assess the effects of a compound on specific biological processes. acs.org These studies can provide valuable information about a compound's potential to cause harm at the cellular level.

By combining these different approaches, researchers can develop a comprehensive understanding of the potential hazards associated with this compound and establish safe exposure limits.

Investigation of Broader Applications in Material Science and Advanced Technologies

The unique properties of fluorinated compounds make them attractive for a wide range of applications in material science and advanced technologies. americanchemistry.com Future research will explore the potential uses of this compound and its derivatives in the development of new materials with enhanced properties.

One area of interest is the use of fluorinated compounds in the creation of advanced polymers and coatings. The incorporation of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and low surface energy. acs.org These materials could find applications in a variety of industries, from aerospace to electronics.

Another potential application is in the development of new refrigerants and fire extinguishing agents. google.com The unique thermodynamic properties of some fluorinated compounds make them well-suited for these applications. Research in this area will focus on identifying compounds with the desired performance characteristics and minimal environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.